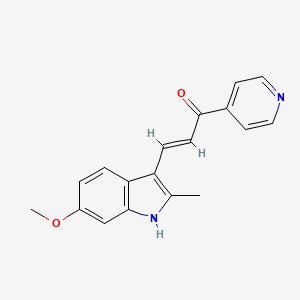
Amino-PEG24-acid
Descripción general
Descripción
Amino-PEG24-acid is a PEG derivative containing an amino group with a terminal carboxylic acid. The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond.
Aplicaciones Científicas De Investigación
Enhancing Target Recognition in Biomedical Applications
A study by Du, Jin, and Jiang (2018) highlights the use of long polyethylene glycol (PEG) chains, specifically PEG24, in creating a bifunctional platform that enhances target recognition in biomedical applications. This platform combines protein resistance with high sensitivity for biomolecules, improving the recognition capacity in complex biological environments (Du, Jin, & Jiang, 2018).
Optoelectronic Properties in Biocompatible Materials
Research conducted by Diaferia et al. (2017) investigated the structural behavior and optoelectronic properties of biocompatible materials obtained through the self-assembly of hexaphenylalanines modified with PEG chains of different lengths, including PEG24. They found that the length of the PEG chain modulates the structural organization and photoluminescent emission of these materials (Diaferia et al., 2017).
Development of HER2-targeted SPECT Imaging Probe
Du et al. (2020) developed a novel HER2-targeted SPECT imaging probe using a retro-inverso D-peptide (RDH6) PEGylated with varying chain lengths, including PEG24. This probe demonstrated high tumor uptake and specificity, suggesting potential for clinical screening of HER2-positive breast patients (Du et al., 2020).
Site-Specific PEGylation of Proteins for Improved Pharmacokinetics
Nischan and Hackenberger (2014) discussed the advancement in site-specific PEGylation of proteins, highlighting the use of PEG, including PEG24, for stabilizing proteins in vivo, improving pharmacokinetics and therapeutic efficacy (Nischan & Hackenberger, 2014).
Biocompatible and Reducible Micelles for Drug Delivery
Lu et al. (2015) reported on the design and development of biocompatible and reductively degradable α-amino acid-based poly(disulfide urethane) micelles, including PEG-AAPU(SS)-PEG, for triggered intracellular drug release. This study shows the potential of such micelles as a platform for anticancer drug delivery (Lu et al., 2015).
Peptide PEGylation Chemistry for Pharmaceutical Applications
Roberts et al. (2002) reviewed the chemistry of PEGylation, focusing on peptides and proteins. They discussed how PEG conjugation, including the use of PEG24, shields antigenic and immunogenic epitopes and alters biodistribution, enhancing the therapeutic potential of peptides and proteins (Roberts, Bentley, & Harris, 2002).
Propiedades
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H103NO26/c52-2-4-56-6-8-58-10-12-60-14-16-62-18-20-64-22-24-66-26-28-68-30-32-70-34-36-72-38-40-74-42-44-76-46-48-78-50-49-77-47-45-75-43-41-73-39-37-71-35-33-69-31-29-67-27-25-65-23-21-63-19-17-61-15-13-59-11-9-57-7-5-55-3-1-51(53)54/h1-50,52H2,(H,53,54) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNGHAJYOUCOMLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H103NO26 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1146.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[3-(4-Hexanoyl-phenoxy)-propyl]-piperazine-1-carboxylic acid ethyl ester](/img/structure/B1192054.png)
